
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is involved in the production of 20-HETE, a potent vasoconstrictor and regulator of blood pressure. HET0016 has been extensively studied for its potential therapeutic applications in the treatment of hypertension, cancer, and other diseases.
Mechanism of Action
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and regulator of blood pressure, and its inhibition by this compound leads to vasodilation and a decrease in blood pressure. Additionally, 20-HETE has been shown to promote the growth and metastasis of cancer cells, and its inhibition by this compound can lead to a decrease in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of 20-HETE synthesis
- Vasodilation and a decrease in blood pressure
- Inhibition of cancer cell growth and metastasis
- Reduction in inflammation
- Protection against ischemia-reperfusion injury
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has several advantages for use in lab experiments, including its selectivity for 20-HETE synthase and its ability to inhibit the production of 20-HETE without affecting other pathways. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide, including:
- Further investigation of its therapeutic potential in the treatment of hypertension and other cardiovascular diseases
- Exploration of its potential as a cancer therapy, including combination therapy with other agents
- Investigation of its potential as a treatment for other diseases, such as inflammation and ischemia-reperfusion injury
- Development of more selective and potent inhibitors of 20-HETE synthase
- Investigation of the potential side effects and toxicity of this compound in humans.
Synthesis Methods
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide can be synthesized using a multi-step process that involves the reaction of 3-(phenylthio)propanoic acid with 2-bromo-3-methylthiophene, followed by the addition of diethylaminoethanol and subsequent reaction with 2-chloroacetyl chloride. The resulting product is purified by column chromatography to yield this compound.
Scientific Research Applications
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has been used extensively in scientific research to investigate the role of 20-HETE in various physiological and pathological processes. Studies have shown that inhibition of 20-HETE synthesis by this compound can lead to vasodilation and a decrease in blood pressure, making it a potential therapeutic agent for the treatment of hypertension. Additionally, this compound has been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-12-7-9-21-16(12)14(18)11-17-15(19)8-10-20-13-5-3-2-4-6-13/h2-7,9,14,18H,8,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYUKESRTXLNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CCSC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2785609.png)
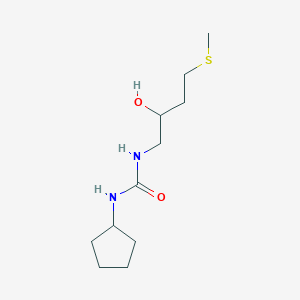
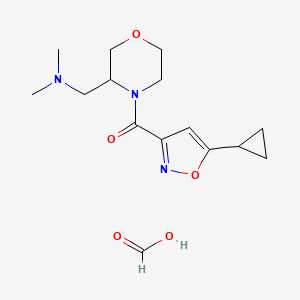
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2785614.png)
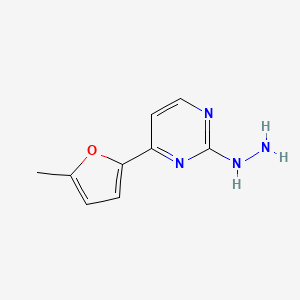
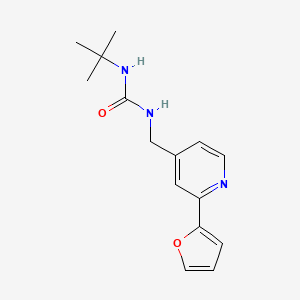
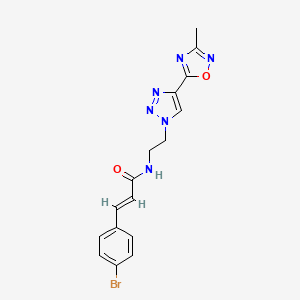

![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride](/img/structure/B2785622.png)

![2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2785624.png)
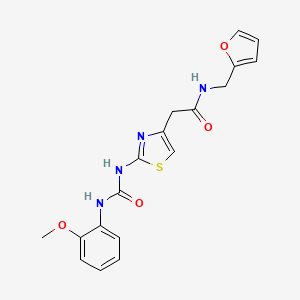
![N-benzyl-2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2785626.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile](/img/structure/B2785628.png)